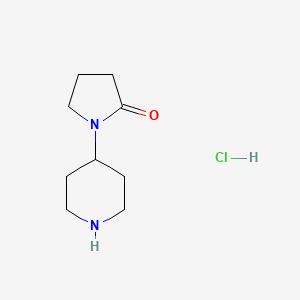

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

CAS No.: 548769-02-4

Cat. No.: VC2276916

Molecular Formula: C9H17ClN2O

Molecular Weight: 204.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 548769-02-4 |

|---|---|

| Molecular Formula | C9H17ClN2O |

| Molecular Weight | 204.7 g/mol |

| IUPAC Name | 1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |

| Standard InChI | InChI=1S/C9H16N2O.ClH/c12-9-2-1-7-11(9)8-3-5-10-6-4-8;/h8,10H,1-7H2;1H |

| Standard InChI Key | PNPJJNPAAUMVJK-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1)C2CCNCC2.Cl |

| Canonical SMILES | C1CC(=O)N(C1)C2CCNCC2.Cl |

Introduction

Chemical Properties and Identification

Molecular Structure and Physical Properties

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride features a distinctive chemical structure with a pyrrolidinone ring connected to a piperidine moiety. The compound is formulated as a hydrochloride salt, which enhances its stability and solubility compared to the free base form. The molecular structure consists of interconnected heterocyclic components that contribute to its chemical reactivity and potential biological activity.

The key physical and chemical properties of this compound are summarized in the table below:

| Property | Value |

|---|---|

| CAS Registry Number | 548769-02-4 |

| Molecular Formula | C9H17ClN2O |

| Molecular Weight | 204.7 g/mol |

| IUPAC Name | 1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |

| Physical State | Solid |

The compound possesses a molecular weight of approximately 204.70 g/mol and exhibits properties typical of hydrochloride salts, including enhanced water solubility compared to its parent compound .

Structural Identification and Nomenclature

The compound is identified by several synonyms in scientific literature and chemical databases:

-

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride

-

1-(Piperidin-4-yl)pyrrolidin-2-one HCl

-

1-(4-PIPERIDINYL)-2-PYRROLIDINONE HCL

Chemical identifiers for this compound include:

-

InChI: InChI=1S/C9H16N2O.ClH/c12-9-2-1-7-11(9)8-3-5-10-6-4-8;/h8,10H,1-7H2;1H

-

InChIKey: PNPJJNPAAUMVJK-UHFFFAOYSA-N

Synthesis and Preparation Methods

The synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride typically follows a two-stage process. First, the parent compound 1-(Piperidin-4-yl)pyrrolidin-2-one is synthesized, followed by conversion to its hydrochloride salt form.

Parent Compound Synthesis

The parent compound synthesis generally involves chemical reactions between piperidine derivatives and appropriate pyrrolidinone precursors. Several synthetic routes are possible, with selection depending on available starting materials, desired purity, and scale of production.

Salt Formation

Once the parent compound is synthesized, conversion to the hydrochloride salt form typically involves:

-

Dissolution of the parent compound in an appropriate solvent

-

Addition of hydrochloric acid under controlled conditions

-

Precipitation, isolation, and purification of the resulting hydrochloride salt

This salt formation process enhances certain properties of the compound, particularly its solubility in aqueous solutions, which can be advantageous for various applications and further reactions.

Applications and Research Significance

Chemical Applications

1-(Piperidin-4-yl)pyrrolidin-2-one hydrochloride serves as a valuable intermediate in organic synthesis. Its unique structure containing both piperidine and pyrrolidinone moieties makes it particularly useful as a building block for the synthesis of more complex organic molecules.

The compound's functional groups provide multiple points for chemical modifications, enabling:

-

Formation of amide derivatives

-

Alkylation reactions

-

Coordination with transition metals

-

Use as a nucleophile in various substitution reactions

These properties make the compound useful in the synthesis of pharmaceutically relevant molecules and specialty chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume